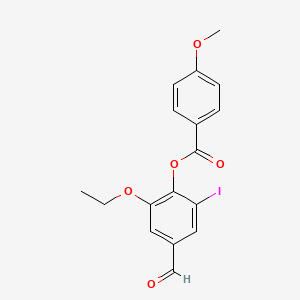

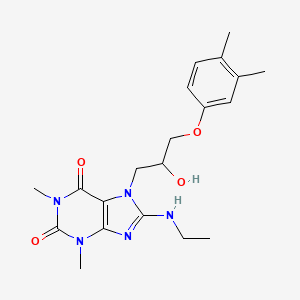

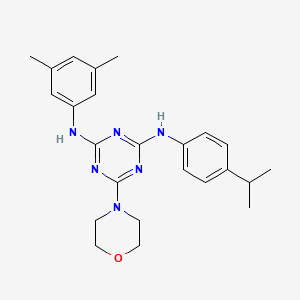

![molecular formula C19H20N4O5S3 B2486903 (Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 851716-76-2](/img/structure/B2486903.png)

(Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a category of chemicals that exhibit diverse biological activities and have been the subject of extensive synthetic and structural studies. The interest in such compounds often stems from their potential applications in various fields including chemistry, materials science, and occasionally pharmacology, although the latter is excluded from this discussion as per the request.

Synthesis Analysis

The synthesis of structurally complex molecules like this compound typically involves multi-step organic reactions. The starting materials could include readily available chemicals such as ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and 4-aryl-2-hydroxy-4-oxobuten-2-oic acids. These undergo processes like cyclization, condensation, and substitution reactions to form the desired product (Shipilovskikh et al., 2009).

Molecular Structure Analysis

The detailed molecular structure of such compounds is typically elucidated using techniques like NMR, IR, and X-ray crystallography. These methods provide insights into the arrangement of atoms within the molecule and can help in understanding the stereochemistry and functional group placement critical for the compound's properties and reactivity.

Chemical Reactions and Properties

The compound’s reactivity can be attributed to the functional groups present in its structure, such as the ester, thiazole, and imino groups. These sites can undergo various chemical reactions including nucleophilic substitutions, addition reactions, and cyclizations. The presence of these functional groups also suggests that the compound can participate in forming complexes with metals or act as a ligand in coordination chemistry (Mohamed, 2014).

Applications De Recherche Scientifique

Oxidative Routes to Heterocyclic Cores

Research has shown the utility of related benzothiazole cores in the synthesis of natural products, such as violatinctamine, through biomimetic oxidative routes. This demonstrates the potential of (Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate in the creation of complex natural product analogs (Blunt et al., 2015).

Synthesis and Characterization of Schiff Base Ligands

This compound's structural components have been utilized in the synthesis of Schiff base ligands, which show moderate antimicrobial activity against specific bacterial and fungal species. This highlights its potential role in the development of new antimicrobial agents (Vinusha et al., 2015).

Polymer Synthesis

The molecular structure related to (Z)-methyl 3-(2-methoxyethyl)-2-((2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate has been involved in the synthesis of α-hydroxy and α,ω-dihydroxy polymers, showcasing its potential in material science and engineering applications (Costa & Patrickios, 1999).

Catalytic Applications

Compounds containing related molecular frameworks have been explored for their catalytic properties, particularly in the transesterification and acylation reactions, indicating potential utility in synthetic organic chemistry and industrial applications (Grasa et al., 2003).

Propriétés

IUPAC Name |

methyl 3-(2-methoxyethyl)-2-[2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanylacetyl]imino-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O5S3/c1-27-7-6-23-13-4-3-12(17(26)28-2)9-14(13)31-19(23)22-16(25)11-29-10-15(24)21-18-20-5-8-30-18/h3-5,8-9H,6-7,10-11H2,1-2H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSWBGWPPKQSFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)CSCC(=O)NC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2486828.png)

![(Z)-3-[3-(4-cyclohexylphenyl)-1-phenylpyrazol-4-yl]-2-(3,4-dimethoxyphenyl)prop-2-enenitrile](/img/structure/B2486834.png)

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2486836.png)